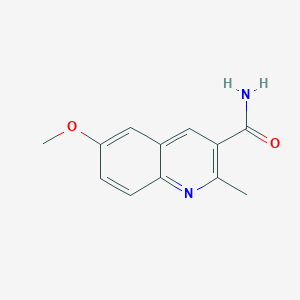
6-Methoxy-2-methylquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2-methylquinoline-3-carboxamide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C12H12N2O2 and is characterized by a methoxy group at the 6th position, a methyl group at the 2nd position, and a carboxamide group at the 3rd position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-methylquinoline-3-carboxamide can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacobs reaction, Friedländer synthesis, and Conrad-Limpach synthesis are classical methods used for the construction of quinoline derivatives . These methods typically involve the condensation of aniline derivatives with carbonyl compounds, followed by cyclization and functionalization steps.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols . These methods aim to optimize yield, reduce environmental impact, and ensure the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-methylquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides . The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties depending on the introduced functional groups .
Scientific Research Applications
6-Methoxy-2-methylquinoline-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methoxy-2-methylquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity . The compound may also interfere with cellular signaling pathways, leading to altered cellular functions and responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Methoxy-2-methylquinoline-3-carboxamide include:
- 6-Methoxy-2-methylquinoline
- 6-Methoxyquinoline-3-carboxamide
- 2-Methylquinoline-3-carboxamide
Uniqueness
What sets this compound apart from these similar compounds is the specific combination of functional groups at the 6th, 2nd, and 3rd positions of the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
6-methoxy-2-methylquinoline-3-carboxamide |
InChI |
InChI=1S/C12H12N2O2/c1-7-10(12(13)15)6-8-5-9(16-2)3-4-11(8)14-7/h3-6H,1-2H3,(H2,13,15) |
InChI Key |
GKNDSJXHACKGDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C=C(C=CC2=N1)OC)C(=O)N |
solubility |
>32.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















